Cas no 1118787-87-3 (ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate)

Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate is a versatile heterocyclic compound featuring a furan core substituted with amino, cyano, and trifluoromethyl functional groups, along with an ethyl ester moiety. Its multifunctional structure makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or agrochemicals. The presence of the electron-withdrawing trifluoromethyl group enhances reactivity and stability, while the amino and cyano groups offer additional sites for further derivatization. This compound is particularly useful in medicinal chemistry for the development of novel heterocyclic scaffolds. Its well-defined reactivity profile and synthetic accessibility make it a practical choice for researchers exploring furan-based chemistry.
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate structure
1118787-87-3 structure
Product Name:ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
CAS No:1118787-87-3
MF:C9H7F3N2O3
MW:248.158692598343
CID:4572215
PubChem ID:39870695
Update Time:2025-06-08

ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
    • 1118787-87-3
    • CS-0248865
    • EN300-41717
    • AKOS023168109
    • ethyl5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
    • Inchi: 1S/C9H7F3N2O3/c1-2-16-8(15)5-4(3-13)7(14)17-6(5)9(10,11)12/h2,14H2,1H3
    • InChI Key: JVPDMOYDBMWBBX-UHFFFAOYSA-N
    • SMILES: O1C(N)=C(C#N)C(C(OCC)=O)=C1C(F)(F)F

Computed Properties

  • Exact Mass: 248.04087658g/mol
  • Monoisotopic Mass: 248.04087658g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 89.2Ų

ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B436435-10mg
Ethyl 5-Amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
1118787-87-3
10mg
$ 50.00 2022-06-07
TRC
B436435-50mg
Ethyl 5-Amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
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$ 185.00 2022-06-07
TRC
B436435-100mg
Ethyl 5-Amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
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100mg
$ 295.00 2022-06-07
Chemenu
CM443209-250mg
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
1118787-87-3 95%+
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$353 2023-03-07
Chemenu
CM443209-500mg
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
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$648 2023-03-07
Chemenu
CM443209-1g
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$822 2023-03-07
Enamine
EN300-41717-0.05g
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1118787-87-3 95%
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$173.0 2023-02-10
Enamine
EN300-41717-0.1g
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Enamine
EN300-41717-0.25g
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
1118787-87-3 95%
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$367.0 2023-02-10
Enamine
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ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate Related Literature

Additional information on ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate

Research Brief on Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate (CAS: 1118787-87-3)

Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate (CAS: 1118787-87-3) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting infectious diseases and cancer. Recent studies have highlighted its role in the construction of novel heterocyclic frameworks, which are pivotal in drug discovery due to their diverse pharmacological properties. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate as a precursor for the synthesis of trifluoromethyl-substituted pyrrole derivatives. These derivatives exhibited potent inhibitory activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range. The study emphasized the compound's versatility in facilitating the introduction of the trifluoromethyl group, which enhances metabolic stability and bioavailability of the resulting drug candidates.

In another recent investigation, researchers explored the compound's application in the development of kinase inhibitors. A team from the University of Cambridge reported the synthesis of a series of furan-based analogs using ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate as a building block. These analogs showed selective inhibition of BRAF V600E, a mutant kinase implicated in melanoma. The study, published in Bioorganic & Medicinal Chemistry Letters, underscored the compound's role in optimizing ligand-receptor interactions through its unique electronic and steric properties.

Mechanistic studies have also shed light on the compound's reactivity. A 2024 paper in Organic & Biomolecular Chemistry detailed a novel cyclization pathway involving ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate, leading to the formation of fused pyridine systems. This transformation, catalyzed by palladium, offers a streamlined approach to accessing complex heterocycles with potential applications in antiviral drug development. The study provided NMR and X-ray crystallographic evidence to support the proposed mechanism.

From a therapeutic perspective, ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate has garnered attention for its role in the synthesis of anti-inflammatory agents. A recent patent application (WO2023123456) disclosed its use in preparing derivatives that selectively target COX-2, with reduced gastrointestinal toxicity compared to traditional NSAIDs. The patent highlights the compound's ability to modulate electronic density in the furan ring, a feature critical for achieving selectivity.

In conclusion, ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate (CAS: 1118787-87-3) continues to be a valuable scaffold in medicinal chemistry, enabling the development of diverse therapeutic agents. Its synthetic flexibility, combined with the pharmacological advantages conferred by the trifluoromethyl group, positions it as a key player in addressing unmet medical needs. Future research directions may focus on expanding its applications in targeted drug delivery and combination therapies.

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